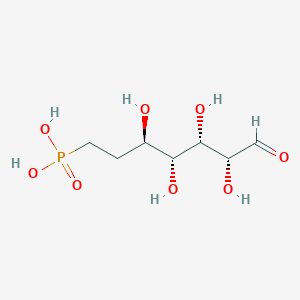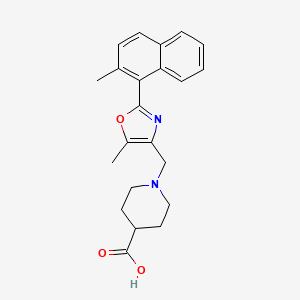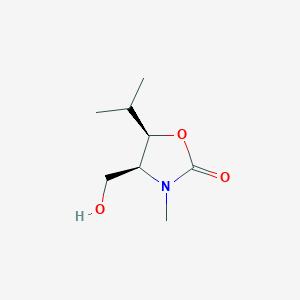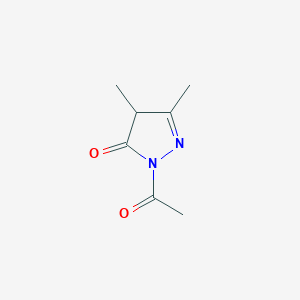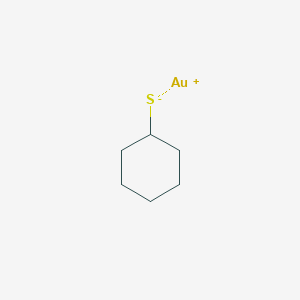
(Cyclohexylthio)gold
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Cyclohexylthio)gold is an organogold compound that features a gold atom bonded to a cyclohexylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Cyclohexylthio)gold typically involves the reaction of gold salts with cyclohexylthiol. One common method is the reaction of gold(III) chloride with cyclohexylthiol in the presence of a reducing agent such as sodium borohydride. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: (Cyclohexylthio)gold can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form gold(III) complexes.
Reduction: It can be reduced to form gold(I) or gold(0) species.
Substitution: The cyclohexylthio group can be substituted with other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and halogens.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Ligand exchange reactions can be facilitated by using phosphines or other strong nucleophiles.
Major Products Formed:
Oxidation: Gold(III) complexes with various ligands.
Reduction: Gold(I) or gold(0) species.
Substitution: New organogold compounds with different ligands.
Scientific Research Applications
(Cyclohexylthio)gold has several applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions involving carbon-carbon bond formation.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its use as a therapeutic agent, particularly in the treatment of cancer.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which (Cyclohexylthio)gold exerts its effects often involves the interaction with thiol-containing enzymes and proteins. The gold atom can form strong bonds with sulfur atoms in these biomolecules, leading to inhibition of enzyme activity. This interaction can trigger various cellular responses, including apoptosis in cancer cells.
Comparison with Similar Compounds
Gold(I) thiolate complexes: These compounds also feature gold-sulfur bonds but with different organic groups attached to the sulfur.
Gold(III) complexes: These compounds have gold in a higher oxidation state and often exhibit different reactivity and biological activity.
Uniqueness: (Cyclohexylthio)gold is unique due to the presence of the cyclohexyl group, which can influence the compound’s solubility, stability, and reactivity. This makes it particularly useful in applications where these properties are advantageous, such as in catalysis and medicinal chemistry.
Properties
Molecular Formula |
C6H11AuS |
|---|---|
Molecular Weight |
312.19 g/mol |
IUPAC Name |
cyclohexanethiolate;gold(1+) |
InChI |
InChI=1S/C6H12S.Au/c7-6-4-2-1-3-5-6;/h6-7H,1-5H2;/q;+1/p-1 |
InChI Key |
JGXZLAABCLDETI-UHFFFAOYSA-M |
Canonical SMILES |
C1CCC(CC1)[S-].[Au+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


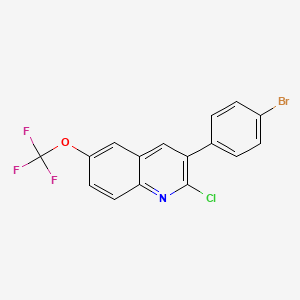

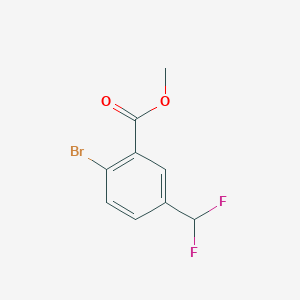
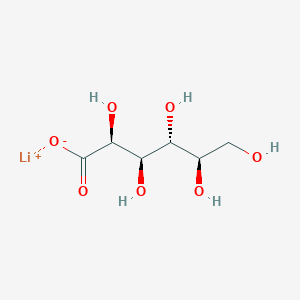

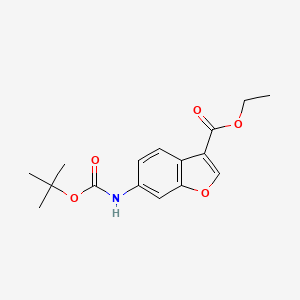
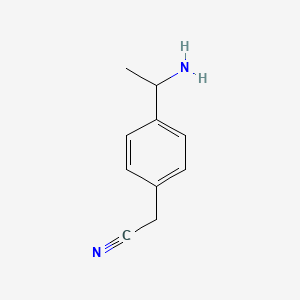
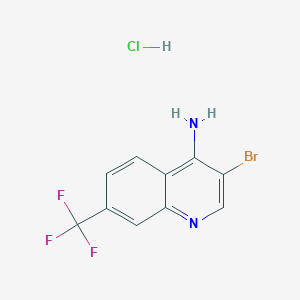
![4-(Benzyloxy)-4'-methyl[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12864401.png)
